N-乙酰-D-葡萄糖胺 3,6-二乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Acetyl-D-Glucosamine 3,6-Diacetate and related derivatives involves several chemical reactions, including acetylation and protection-deprotection strategies. Studies have developed efficient methods for quantitating GlcNAc using proton nuclear magnetic resonance (1H-NMR) and explored its synthesis from different precursors, highlighting the importance of protecting group strategies and the role of catalysts in achieving desired selectivity and yield (Liu et al., 2011) (Yoshimura & Funabashi, 1966).

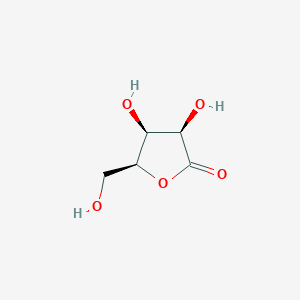

Molecular Structure Analysis

The molecular structure of N-Acetyl-D-Glucosamine 3,6-Diacetate involves specific configurations of acetyl groups, which can impact its physical and chemical properties. 1H-NMR spectroscopy has been used to investigate the structure, revealing insights into intramolecular hydrogen bonding and the rotation of acetyl groups, which are essential for understanding its reactivity and interaction with other molecules (Liu et al., 2011).

Chemical Reactions and Properties

N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions, including enzymatic deacetylation to produce glucosamine, a process that holds significance in biotechnological applications. Studies have explored the biocatalytic production of glucosamine from N-acetylglucosamine, demonstrating the potential of enzymatic processes over traditional chemical synthesis, which can be environmentally harmful (Jiang et al., 2018).

Physical Properties Analysis

The physical properties of N-Acetyl-D-Glucosamine 3,6-Diacetate, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties can be influenced by the molecular structure, particularly the acetyl groups' configuration and intramolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the compound's potential applications. The enzymatic synthesis and degradation studies provide insights into its biocompatibility and potential for use in environmentally friendly production processes (Jiang et al., 2018).

科学研究应用

生物材料和组织工程

壳聚糖衍生自甲壳素,由 N-乙酰-D-葡萄糖胺单元组成,具有生物相容性、生物降解性和成膜能力等特性,使其成为组织工程、药物递送系统和癌症治疗应用的理想生物材料。其改性允许开发各种形式,增强其在生物医学领域的应用潜力。研究突出了壳聚糖在促进伤口愈合、作为组织工程中的支架以及由于其生物相容性和可生物降解性而具有药物递送能力方面的作用 (Victor 等,2020 年)。

抗菌和抗病毒应用

壳聚糖及其衍生物(包括含有 N-乙酰-D-葡萄糖胺单元的衍生物)因其抗菌特性而著称。这些特性使壳聚糖适用于食品保鲜、延长保质期,并有可能作为针对包括 SARS-CoV-2 在内的广谱病毒的抗病毒剂。抗菌活性归因于壳聚糖中游离氨基的存在,这也使其在酸性条件下具有溶解性和螯合金属离子的能力 (Ganguly,2013 年); (Sharma 等,2021 年)。

通过 O-GlcNAc 修饰增强激酶调节

O-GlcNAc 修饰涉及将 N-乙酰葡萄糖胺连接到蛋白质上,在细胞信号传导中起关键作用,影响激酶及其酶活性的调节。这种修饰展示了 O-GlcNAcylation 和磷酸化之间复杂的串扰,这在细胞信号通路中至关重要。超过 100 种激酶被 O-GlcNAc 修饰表明对理解激酶调节和识别新的治疗靶点具有重大意义 (Schwein 和 Woo,2020 年)。

未来方向

属性

CAS 编号 |

221069-48-3 |

|---|---|

产品名称 |

N-Acetyl-D-Glucosamine 3,6-Diacetate |

分子式 |

C₁₂H₁₉NO₈ |

分子量 |

305.28 |

同义词 |

2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)